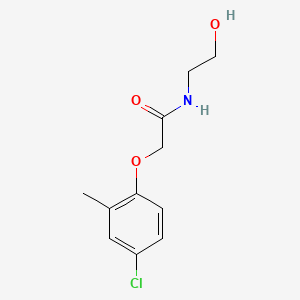

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide

CAS No.: 5809-83-6

Cat. No.: VC13237736

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5809-83-6 |

|---|---|

| Molecular Formula | C11H14ClNO3 |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide |

| Standard InChI | InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |

| Standard InChI Key | ULIVFRLGWBAESV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenoxy backbone substituted with a chlorine atom at the para position and a methyl group at the ortho position. The acetamide side chain includes a 2-hydroxyethyl group, contributing to its polarity and solubility in polar solvents . Key structural attributes include:

-

Molecular Formula: C₁₁H₁₄ClNO₃

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Flash Point | 242°C | |

| Solubility | Soluble in ethanol, methanol |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Formation of 4-Chloro-2-methylphenoxyacetic Acid:

4-Chloro-2-methylphenol reacts with chloroacetic acid in ethanol or methanol under acidic catalysis (e.g., H₂SO₄) . -

Amidation with 2-Aminoethanol:

The intermediate reacts with 2-aminoethanol under reflux, yielding the final product .

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize yield (>85%) and purity (>98%) . Key advancements include:

Chemical Reactivity and Derivatives

Oxidation Reactions

Treatment with KMnO₄ or H₂O₂ oxidizes the hydroxyethyl group to carboxylic acids or ketones:

Substitution Reactions

The chloro group undergoes nucleophilic substitution with NH₃ or NaOH, forming amine or hydroxyl derivatives :

Industrial Derivatives

-

Herbicidal Ionic Liquids: Combined with quaternary ammonium cations for enhanced bioavailability .

-

Agrochemical Intermediates: Key precursor in 5-chloro-7-methylindoline-2,3-dione synthesis .

Applications in Scientific Research

Agrochemical Development

The compound is integral to synthesizing herbicidal agents. For example, Patent US10981868B1 details its use in regioselective chlorination reactions to produce 5-chloro-7-methylindoline-2,3-dione, a potent herbicide intermediate.

Antimicrobial Formulations

Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Efficacy correlates with alkyl chain length in ionic liquid formulations .

Pharmacological Investigations

-

TMEM206 Inhibition: Structural analogs (e.g., CBA) inhibit ion channels involved in acid-induced cell death .

-

ATF4 Pathway Modulation: Derivatives show promise in treating neurodegenerative diseases by regulating unfolded protein responses .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume